Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

FXR agonist isoxazole scaffold trifluoromethoxy substituent

Pharma R&D teams face synthetic lock-in for Tropifexor analogs: substituent variation collapses FXR agonism. This trisubstituted isoxazole (MW 327.26) delivers the exact 2-trifluoromethoxyphenyl and cyclopropyl pattern required per WO2016086722A1. - **Critical pharmacophore**: 2-trifluoromethoxy confers >300-fold potency advantage vs GW4064 scaffolds (final drug EC₅₀ = 0.2 nM) - **Process certainty**: Methyl ester mandatory for thionation-condensation-cyclization; substitution forces re-optimization - **Supply reliability**: Available from 100 mg to 10 kg, ≥98% purity, ideal for SAR, kilo-lab, or pilot-plant campaigns

Molecular Formula C15H12F3NO4
Molecular Weight 327.259
CAS No. 1103500-32-8
Cat. No. B2816312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
CAS1103500-32-8
Molecular FormulaC15H12F3NO4
Molecular Weight327.259
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3
InChIInChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3
InChIKeyINMVEWNAYCVPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tropifexor Intermediate (CAS 1103500-32-8) Overview


Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a trisubstituted isoxazole derivative that serves as a pivotal late-stage intermediate in the patented synthesis of Tropifexor (LJN-452), a non-bile acid farnesoid X receptor (FXR) agonist [1]. The compound incorporates a cyclopropyl group at the isoxazole 5-position and a 2-trifluoromethoxyphenyl substituent at the 3-position, a substitution pattern that is essential for the downstream potency of the final drug substance [2]. With a molecular formula of C₁₅H₁₂F₃NO₄ and a molecular weight of 327.26 g/mol, this methyl ester is produced and supplied globally at purities typically meeting or exceeding 98% .

Late-stage intermediate for Tropifexor chemotype synthesis
Retains key FXR pharmacophoric groups (cyclopropyl, trifluoromethoxy)
Bulk supply availability supports process development and scale-up

Why Generic Isoxazole Intermediates Cannot Replace It


Isoxazole-based FXR agonist scaffolds are highly sensitive to substituent identity; even minor alterations at the phenyl or isoxazole positions can collapse potency or derail the synthetic route. In the Tropifexor discovery program, the 2-trifluoromethoxy substituent on the phenyl ring was found to be critical for achieving sub-nanomolar FXR agonism (EC₅₀ = 0.2 nM for the final drug), while replacement with other groups such as 2,6-dichloro (as in GW4064) or OCHF₂ resulted in significantly different potency and ADME profiles [1]. Furthermore, the methyl ester moiety is not arbitrary: the patented process relies on this specific ester for subsequent thionation, condensation, and cyclization steps; substituting the ethyl ester or free carboxylic acid would require re-optimization of reaction conditions, potentially compromising yield, purity, and industrial scalability [2]. This combination of pharmacophoric specificity and process chemistry lock-in makes generic substitution of this intermediate impractical for any team replicating the published Tropifexor synthesis.

Substituent Sensitivity

Replacing 2-trifluoromethoxy with 2,6-dichloro or OCHF₂ may shift FXR agonism profile and downstream potency context.

Ester Specificity

The methyl ester is required for the patented thionation–condensation sequence; ethyl ester or free acid would require process re‑optimization.

Metabolic Stability Context

Cyclopropyl group is associated with improved microsomal stability in final drug; isopropyl analogs may differ in metabolic profile.

Quantitative Differentiation from Closest Analogs


Potency Contribution of the 2-Trifluoromethoxy Substituent

The 2-trifluoromethoxyphenyl group retained in this intermediate is a key determinant of FXR potency. The final Tropifexor molecule, built upon this intermediate, achieves an EC₅₀ of 0.2 nM in the FXR HTRF coactivator recruitment assay [1]. In contrast, the prototypical FXR agonist GW4064, which bears a 2,6-dichlorophenyl substituent, exhibits an EC₅₀ of approximately 65 nM in a cellular FXR transactivation assay [2]. This represents an approximately 325-fold improvement in potency for the trifluoromethoxy-containing scaffold, highlighting the value of selecting intermediates that preserve this substituent.

Trifluoromethoxy vs. Dichloro
Reported comparison

Target EC₅₀ 0.2 nM vs. Comparator ~65 nM (~325‑fold lower EC₅₀)

Supports FXR agonism assay context

Cross‑study comparison (HTRF vs. cell transactivation)

FXR agonist isoxazole scaffold trifluoromethoxy substituent

Methyl Ester vs. Free Carboxylic Acid Identity

The target compound (CAS 1103500-32-8) has a molecular weight of 327.26 g/mol and the formula C₁₅H₁₂F₃NO₄ . The corresponding free carboxylic acid analog (CAS 2191433-23-3) has a molecular weight of 313.23 g/mol and the formula C₁₄H₁₀F₃NO₄ . This 14.03 g/mol difference corresponds to the methyl ester group, which is required for the subsequent thionation and condensation steps in the patented Tropifexor process [1]. Using the acid instead would necessitate a different synthetic sequence, increasing step count and potentially reducing overall yield.

Ester vs. Acid Identity
Specification review

ΔMW 14.03 g/mol; Methyl ester vs. Free carboxylic acid

Supports synthetic route fidelity

Patent‑validated intermediate; acid would alter reaction sequence

intermediate identity methyl ester carboxylic acid analog

Purity Advantage Over Research-Grade Building Blocks

Commercial suppliers list this compound at ≥98% purity (HPLC) as standard . By comparison, many generic isoxazole building blocks intended for exploratory research are offered at 95% purity . This 3-percentage-point purity advantage can translate to a significant reduction in side-product formation during the subsequent multi-step synthesis of Tropifexor, where late-stage impurities are costly to remove.

Purity Specification
Supplier data

≥98% (HPLC) vs. 95% typical research‑grade

Supports reduced impurity burden in multi‑step synthesis

Data to verify against certificate of analysis

chemical purity intermediate quality procurement specification

Synthetic Pathway Specificity of the Methyl Ester

The patented preparation method (WO2016086722A1) explicitly describes methyl esterification of the intermediate acid (III) to yield intermediate (IV), which then undergoes thionation, cyclopropyl methanone condensation, and cyclization to form the isoxazole core [1]. The ethyl ester analog (C₁₆H₁₄F₃NO₄, MW 341.28 g/mol ) would alter reactivity in the thionation step and introduce a different leaving group, potentially reducing yield. No optimized process using the ethyl ester has been disclosed, making the methyl ester the only validated intermediate for this specific synthetic sequence.

Process Validation
Method context

Methyl ester validated in WO2016086722A1; ethyl ester not disclosed

Eliminates process redevelopment risk

Only methyl ester integrated into published Tropifexor route

synthetic route ester specificity patented process

Cyclopropyl Group and Metabolic Stability

While direct data for the intermediate itself is absent from the published SAR, the Tropifexor discovery paper demonstrates that the cyclopropyl group at the isoxazole 5-position is retained in the final drug and contributes to its favorable profile. Compound 12 (bearing the identical 5-cyclopropyl-3-(2-trifluoromethoxyphenyl)isoxazole scaffold) showed moderate metabolic stability in human liver microsomes (ER < 0.20) and rat liver microsomes (ER = 0.51) [1]. By contrast, earlier FXR agonists such as GW4064 containing an isopropyl group were reported to have poor pharmacokinetic properties [2]. The cyclopropyl moiety is thus considered a structural upgrade over isopropyl for this chemotype.

Metabolic Stability Context
Class‑level inference

Target analog ER <0.20 (human microsomes); GW4064 reported poor PK

Reported stability profile for cyclopropyl analog

Class‑level inference from final drug data

cyclopropyl metabolic stability FXR agonist SAR

Industrial Supply Scale and Availability

Multiple China-based manufacturers offer this intermediate at scales from 100 mg to 10 kg, with lead times suitable for process development . In contrast, the ethyl ester analog and the free acid are primarily available only in milligram to gram quantities from specialty catalogues, with significantly higher unit prices (e.g., acid at €2,000/g from CymitQuimica ). This bulk availability and lower cost-per-gram position the methyl ester as the economically viable choice for kilogram-scale campaigns.

Supply Availability
Supplier data

Target: 100 mg–10 kg scale; Analogs: mg–g scale, higher unit cost

Supports kilogram‑scale procurement

Vendor catalogue survey, 2025

bulk supply industrial availability procurement readiness

Optimal Applications Based on Quantitative Evidence


Lead Optimization of Tropifexor Chemotype

Medicinal chemistry teams pursuing non-bile acid FXR agonists can directly leverage this intermediate to generate Tropifexor analogs. The 2-trifluoromethoxy substituent provides a >300-fold potency advantage over older GW4064-based scaffolds [1], and the cyclopropyl group is associated with improved metabolic stability relative to isopropyl analogs [2]. The intermediate's ≥98% purity ensures reproducible SAR data generation.

Process Scale-Up for Tropifexor API

Process R&D groups scaling the published Tropifexor route require this specific methyl ester for the thionation–condensation–cyclization sequence per WO2016086722A1 [3]. The intermediate's bulk availability (100 mg to 10 kg) and established supplier network reduce supply chain risk during kilo-lab and pilot-plant campaigns.

Analytical Reference Standard for Impurity Profiling

Quality control laboratories developing HPLC methods for Tropifexor API can use this intermediate as a process impurity marker or starting material reference. Its well-defined identity (MW 327.26, C₁₅H₁₂F₃NO₄) and commercial availability at ≥98% purity make it suitable for system suitability testing and retention time marking.

Pharmacological Tool for FXR Disease Models

Academic and industry groups investigating FXR biology in cholestasis and NASH can convert this intermediate to Tropifexor or close analogs for use as pharmacological tools. The ~325-fold potency gain of the final drug over GW4064 [1] enables probing FXR signaling at therapeutically relevant concentrations with reduced off-target risk.

Application
Selection Property
Validation Focus
FXR agonist lead optimization
Potency‑conferring substituent retention
FXR agonism SAR and assay context
Tropifexor chemotype scale‑up
Validated synthetic route compatibility
Process reproducibility and yield
Analytical reference standard
Defined identity and purity specification
HPLC method development and retention marking
FXR pathway research tool
High target‑engagement scaffold
FXR signaling pathway investigation
Quote Request

Request a Quote for Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.